molecular formula C19H19NO4S B2550842 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-40-0

1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2550842
CAS No.: 877811-40-0
M. Wt: 357.42
InChI Key: PEXZVMNKODCNJN-UHFFFAOYSA-N
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Description

1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone core fused with a piperidine ring and a phenylsulfonyl substituent. Its molecular formula is C₁₉H₁₉NO₃S (calculated based on structural analogs in ). This compound has garnered attention in medicinal chemistry due to its spirocyclic architecture, which enhances structural rigidity and bioavailability . It is synthesized via spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by sulfonylation with phenylsulfonyl groups (Scheme 2 in ; Scheme 31 in ). The phenylsulfonyl moiety is critical for its pharmacological activity, particularly as a cytotoxic agent against cancer cell lines .

Properties

IUPAC Name

1'-(benzenesulfonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c21-17-14-19(24-18-9-5-4-8-16(17)18)10-12-20(13-11-19)25(22,23)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZVMNKODCNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman derivative undergoes spirocyclization with a piperidine derivative under specific conditions, often involving a base such as cesium carbonate in a suitable solvent like dichloromethane.

    Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the spirocyclic intermediate using phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like cesium carbonate, and oxidizing or reducing agents as mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one has been explored in several studies. The compound is characterized by its unique spiro structure, which contributes to its biological activity. For instance, a study synthesized a series of spiro[chroman-2,4′-piperidin]-4-one derivatives and evaluated their cytotoxic properties against human cancer cell lines using MTT assays. The compound with the phenylsulfonyl group exhibited significant activity against MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cell lines, indicating its potential as an anticancer agent .

Anticancer Properties

The anticancer activity of this compound has been substantiated through various in vitro studies. The compound demonstrated potent cytotoxic effects with IC50 values ranging from 0.31 to 5.62 μM against the aforementioned cancer cell lines. Notably, it induced early apoptosis in MCF-7 cells and affected cell cycle phases significantly, leading to an increase in the G2-M phase population .

Potential for CNS Disorders

Beyond its anticancer properties, compounds related to the spiro[chroman-2,4'-piperidin]-4-one structure have been investigated for their potential to treat central nervous system disorders. The sulfonamide moiety is known for its diverse pharmacological activities, including enzyme inhibition and modulation of neurotransmitter systems . This indicates that derivatives of this compound could be explored for therapeutic applications in treating conditions such as Alzheimer's disease or other cognitive impairments.

Enzyme Inhibition

Research has also pointed towards the potential of this compound in enzyme inhibition. For example, related compounds have shown effectiveness as inhibitors of aldose reductase and other enzymes involved in metabolic pathways . The development of such inhibitors could lead to new treatments for metabolic disorders such as diabetes.

Mechanism of Action

The mechanism by which 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity (IC₅₀, µM) Against Cancer Cell Lines

Compound Substituent MCF-7 (Breast) A2780 (Ovarian) HT-29 (Colorectal) Reference
16/106 Phenylsulfonyl 0.31–1.02 1.15–2.94 2.47–5.62
15 Trimethoxyphenyl 18.77–23.45 29.81–47.05 22.14–38.62
SZ5 Thiophen-2-ylsulfonyl N/A N/A 12.9*
Quinoline-12a Quinoline-4-carbonyl 4.2–8.7 N/A 6.9–9.3

Note: Activity varies based on substituent electronic and steric properties. Sulfonyl derivatives exhibit superior potency due to enhanced hydrogen bonding and enzyme inhibition (e.g., ACC inhibition in ).

Table 2: Selectivity Indices (SI) and Additional Targets

Compound SI (B16F10 Melanoma) Additional Targets Reference
Thiophene derivative (40) 13.37 Antimelanoma activity
SZ2 N/A Falcipain-2 inhibition (Antimalarial)

Mechanistic Insights and Structure-Activity Relationships (SAR)

Sulfonyl Group Role : The sulfonyl bridge in compound 16/106 enhances apoptosis induction (>3-fold increase in early apoptosis in MCF-7 cells) and G2-M phase cell cycle arrest, likely via interaction with tubulin or DNA topoisomerases .

Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., sulfonyl, chloro) show lower IC₅₀ values compared to electron-donating groups (e.g., methoxy) .

Spirocyclic Rigidity : The spiro[chroman-2,4'-piperidin]-4-one core improves metabolic stability and target binding, as seen in ACC inhibitors ().

Biological Activity

1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the spirocyclic class, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N O2_{2}, with a molecular weight of 217.26 g/mol. The compound features a spiro structure that combines a chroman and piperidine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC13_{13}H15_{15}N O2_{2}
Molecular Weight217.26 g/mol
CAS Number136081-84-0
Purity≥ 98%
Physical FormWhite to yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular function and homeostasis.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of spiro[chromane-2,4'-piperidine] exhibit antimicrobial properties, making them candidates for further development in treating infections .

Anticancer Activity

A study by Karimov et al. (2021) demonstrated that spiro[chromane-2,4'-piperidine] derivatives possess cytotoxic effects against various cancer cell lines. The research highlighted the structure-activity relationship (SAR), showing that modifications in the phenylsulfonyl group significantly enhance anticancer potency.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Case Studies

  • Case Study on Anticancer Activity : In vitro studies involving human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This underscores its potential as a lead compound for developing new anticancer therapies.
  • Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that modifications to the sulfonyl group enhanced the antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

Methodological Answer: The synthesis typically involves two approaches:

  • Method A : Reacting spiro[chroman-2,4’-piperidin]-4-one with acid chlorides (e.g., trimethoxyphenyl or adamantyl) under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol .
  • Method B : Sulfonyl derivatives (e.g., compound 16) are synthesized by adding sulfonyl chlorides to spiro[chroman-2,4’-piperidin]-4-one in the presence of triethylamine, stirring at room temperature for 6 hours, and purifying via ethanol recrystallization .
    Key intermediates like tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate are synthesized via base-catalyzed spirocyclization .

Q. How is the cytotoxicity of these compounds assessed in vitro?

Methodological Answer: Cytotoxicity is evaluated using the MTT assay against cancer cell lines (e.g., MCF-7, A2780, HT-29):

  • Cells are treated with test compounds for 72 hours.
  • Viability is measured via mitochondrial reduction of MTT to formazan, with IC50 values calculated from dose-response curves .
  • Doxorubicin is commonly used as a positive control. For example, compound 16 showed IC50 values of 0.31–5.62 μM, while compound 15 (trimethoxyphenyl derivative) had weaker activity (IC50 = 18.77–47.05 μM) .

Q. What analytical techniques are used to characterize these compounds?

Methodological Answer:

  • ¹H/¹³C NMR : Structural confirmation in DMSO-d6 (e.g., compound 16’s sulfonyl group appears at δ 3.25–3.45 ppm) .
  • HRMS : Validates molecular weights (e.g., compound 16: [M+H]<sup>+</sup> = 545.1893) .
  • Elemental Analysis : Confirms purity (>95%) .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of 1'-(Phenylsulfonyl) derivatives like compound 16?

Methodological Answer:

  • Apoptosis Induction : Compound 16 increases early apoptotic cells by >3-fold in MCF-7 cells (24-hour treatment) via Annexin V/PI staining .
  • Cell Cycle Arrest : Dose-dependent accumulation of cells in sub-G1 (pro-apoptotic) and G2-M phases (e.g., sub-G1 population rises from 0.30% to 1.54% at 10 μM) .
  • Tubulin Targeting : The sulfonyl group may mimic colchicine-like binding to tubulin, disrupting microtubule dynamics .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl derivatives (e.g., compound 16) show higher cytotoxicity than carbonyl-linked analogs (e.g., compound 15) due to enhanced electron-withdrawing effects and tubulin interaction .
  • Substituent Effects : Trimethoxyphenyl groups (compound 15) reduce activity, likely due to steric hindrance, while adamantyl groups improve lipophilicity and target engagement .

Q. How can researchers address discrepancies in cytotoxicity between derivatives (e.g., compound 15 vs. 16)?

Methodological Answer:

  • SAR Analysis : Compare substituent electronic profiles (e.g., sulfonyl’s electron-withdrawing nature vs. trimethoxyphenyl’s bulkiness) .
  • Molecular Docking : Model interactions with targets like tubulin or apoptosis regulators (e.g., Bcl-2 family proteins) to explain potency differences .
  • Metabolic Stability Assays : Assess if poor activity correlates with rapid hepatic clearance (e.g., cytochrome P450 metabolism) .

Q. What strategies are recommended for structural optimization?

Methodological Answer:

  • Fragment-Based Design : Combine spirochromanone cores with privileged fragments (e.g., hydroxamic acids for HDAC inhibition) .
  • In Vivo Validation : Prioritize compounds with low IC50 and high selectivity indices (e.g., compound 16’s SI = 13.37) for pharmacokinetic studies .
  • Prodrug Development : Modify sulfonyl groups to improve solubility (e.g., phosphate esters for parenteral administration) .

Q. How can researchers validate target engagement in mechanistic studies?

Methodological Answer:

  • Western Blotting : Measure apoptosis markers (e.g., cleaved PARP, caspase-3) in treated cells .
  • Flow Cytometry : Quantify ROS generation or mitochondrial membrane potential loss .
  • Xenograft Models : Test efficacy in murine models (e.g., HCT-116 tumors) to confirm in vitro mechanisms .

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